6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a triazole ring, followed by the introduction of a thiadiazine moiety. The bromine atom is introduced via bromination reactions, and the final product is obtained as a hydrobromide salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Preliminary research suggests that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may disrupt the cell membrane of bacteria, leading to cell death. In cancer research, it may inhibit key enzymes involved in cell proliferation, thereby slowing down the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,1’-BIPHENYL)-4-YL-3-ME-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(3,4-DIMETHOXYPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-ETHOXYPHENYL)-3-(TRI-F-ME)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
Uniqueness
What sets 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE apart from similar compounds is its specific substitution pattern and the presence of the bromine atom. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16Br2N4S |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
InChI |
InChI=1S/C14H15BrN4S.BrH/c1-2-3-4-13-16-17-14-19(13)18-12(9-20-14)10-5-7-11(15)8-6-10;/h5-8H,2-4,9H2,1H3;1H |
InChI Key |
LNXRKGTYIXARSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br.Br |
Origin of Product |
United States |
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